Cas no 861393-81-9 (1,4-Benzodioxin-6-acetamide, 2,3-dihydro-)
1,4-Benzodioxin-6-acetamide, 2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzodioxin-6-acetamide, 2,3-dihydro-
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- EN300-733009
- 861393-81-9
- 1,4-Benzodioxan-6-acetamide
- AKOS005229358
- SCHEMBL3525050
- BSBCSJGYJDTSSZ-UHFFFAOYSA-N
-
- Inchi: 1S/C10H11NO3/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H2,11,12)
- InChI Key: BSBCSJGYJDTSSZ-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC(CC(N)=O)=CC1=2
Computed Properties
- Exact Mass: 193.074
- Monoisotopic Mass: 193.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 61.6A^2
1,4-Benzodioxin-6-acetamide, 2,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-733009-1.0g |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
861393-81-9 | 1g |
$0.0 | 2023-06-06 |
1,4-Benzodioxin-6-acetamide, 2,3-dihydro- Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1,4-Benzodioxin-6-acetamide, 2,3-dihydro-
1,4-Benzodioxin-6-acetamide, 2,3-dihydro- (CAS No. 861393-81-9): A Comprehensive Overview
1,4-Benzodioxin-6-acetamide, 2,3-dihydro- (CAS No. 861393-81-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique benzodioxin core structure, is widely studied for its potential applications in drug development and material science. Researchers are particularly interested in its molecular properties, which make it a promising candidate for various therapeutic and industrial uses.
The 1,4-benzodioxin scaffold is a key structural motif in many bioactive molecules, and the addition of the acetamide group in 2,3-dihydro-1,4-benzodioxin-6-acetamide enhances its versatility. This compound is often explored in the context of central nervous system (CNS) drug development, where its ability to interact with specific receptors is of great interest. Additionally, its stability and solubility properties make it a valuable intermediate in synthetic chemistry.
One of the most frequently searched questions about 1,4-Benzodioxin-6-acetamide, 2,3-dihydro- is its role in modern pharmaceutical research. Recent studies have highlighted its potential as a building block for novel neuroprotective agents and anti-inflammatory compounds. The compound's ability to modulate specific biochemical pathways has made it a subject of intense investigation, particularly in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Another area of interest is the synthetic methodology for producing 2,3-dihydro-1,4-benzodioxin-6-acetamide. Researchers are constantly refining the synthesis routes to improve yield and purity, which is critical for its application in high-value pharmaceuticals. The compound's green chemistry potential is also a hot topic, as scientists seek more sustainable ways to produce it without harmful byproducts.
In the context of material science, 1,4-Benzodioxin-6-acetamide, 2,3-dihydro- has shown promise in the development of advanced polymers and coatings. Its molecular structure allows for unique interactions with other materials, leading to enhanced durability and performance. This has sparked interest in industries ranging from electronics to automotive manufacturing.
The safety profile of CAS No. 861393-81-9 is another frequently discussed topic. While the compound is not classified as hazardous under standard regulations, proper handling and storage are essential to ensure its stability and effectiveness. Researchers emphasize the importance of following good laboratory practices (GLP) when working with this chemical.
Market trends indicate a growing demand for 1,4-Benzodioxin-6-acetamide, 2,3-dihydro-, driven by its expanding applications in drug discovery and material innovation. Suppliers and manufacturers are scaling up production to meet the needs of academic and industrial researchers. The compound's versatility ensures its relevance in multiple high-growth sectors.
In summary, 1,4-Benzodioxin-6-acetamide, 2,3-dihydro- (CAS No. 861393-81-9) is a compound of significant scientific and industrial importance. Its unique properties and broad applicability make it a focal point in cutting-edge research, particularly in pharmaceuticals and advanced materials. As studies continue to uncover new potentials for this molecule, its role in modern science is expected to expand even further.
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